1H-Pyrazole-4-carboxylic acid
Overview
Description
1H-Pyrazole-4-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound forms quasi-linear ribbons linked by cyclic hydrogen bonds between pyrazole and carboxylic acid groups, which exhibit dynamic proton disorder at high temperatures and a proton disorder-order transition at low temperatures .
Synthesis Analysis
The synthesis of derivatives of 1H-pyrazole-4-carboxylic acid has been explored in several studies. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters through reactions with various nucleophiles . A "one-pot" synthesis method has also been reported for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, which is notable for its efficiency and adherence to green chemistry principles .
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-4-carboxylic acid derivatives has been extensively studied using techniques such as solid-state NMR, X-ray crystallography, and computational methods. The studies reveal that the compound can exhibit different hydrogen bonding patterns and molecular conformations depending on the conditions, such as temperature and the presence of defects . Theoretical calculations have also been used to predict the structure and properties of these compounds .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid and its derivatives undergo various functionalization reactions. For example, the acid chloride derivative of 1H-pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine to yield corresponding carboxamides and imidazo[4,5-b]pyridine derivatives . Cyclization reactions have also been reported, leading to the formation of pyrazolo[3,4-d]pyridazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole-4-carboxylic acid derivatives have been characterized through experimental and computational studies. These compounds exhibit interesting photoluminescent behaviors due to various charge transitions . The nonlinear optical activity of these molecules has been attributed to small energy gaps between the frontier molecular orbitals . Additionally, the intermolecular hydrogen bonds and π-π interactions play a significant role in the stabilization of the crystal packing of these compounds .
Scientific Research Applications
Improved Synthesis
1H-pyrazole-4-carboxylic acid has been a subject of research due to its improved synthesis process. A study by C. Dong (2011) demonstrated an efficient method to synthesize this compound from ethyl cyanoacetate and triethyl orthoformate, improving the yield to 97.1%.
Functionalization Reactions
The compound has been explored for its functionalization reactions. Research by İ. Yıldırım et al. (2005) and İ. Yıldırım & F. Kandemirli (2006) investigated its reactions with various aminophenols and aminopyridine, leading to various synthesized compounds.
Synthesis of Novel Azides and Triazoles
1H-pyrazole-4-carboxylic acid is also significant in the synthesis of novel azides and triazoles. A. I. Dalinger et al. (2020) focused on developing novel ligands based on this acid, potentially useful in medicinal chemistry and metal complex catalysis.
Spectral and Theoretical Studies
The compound has undergone extensive spectral and theoretical studies, as demonstrated by S. Viveka et al. (2016), who focused on a specific derivative for combined experimental and theoretical analysis.
One-Pot Synthesis
There has been research into a "one-pot" synthesis approach involving 1H-pyrazole-4-carboxylic acid. Jian'an Jiang et al. (2012) reported a concise procedure for synthesizing 4-substituted derivatives.
Structural and Dynamic Properties
Studies on the structural and dynamic properties in the solid state of this acid have been conducted, as reported by L. Infantes et al. (2013), focusing on the crystallographic and NMR aspects.
Supercapacitive Performance
In the field of materials science, C. Feng et al. (2019) synthesized a pyrazole carboxylic complex used as an electrode material for supercapacitors.
Anti-Microbial Activity
The compound's derivatives have been explored for anti-microbial activities, as seen in studies by Shubhangi et al. (2019) and E. Akbas et al. (2005), highlighting its potential in pharmacology.
Coordination Complexes
1H-pyrazole-4-carboxylic acid derivatives have been used to synthesize coordination complexes, as demonstrated by S. Radi et al. (2015), revealing their chelation properties with various metal ions.
Optoelectronic Applications
The compound has potential in optoelectronic applications, as shown by A. Cetin et al. (2018) who synthesized novel oligo-pyrazole thin films with promising optical properties.
Insecticidal Activities
Its derivatives have been studied for insecticidal activities, such as in the work of Danling Huang et al. (2017), where certain compounds showed significant effectiveness against Aphis fabae.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBBXSASDSZJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191150 | |
Record name | 1H-Pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carboxylic acid | |
CAS RN |
37718-11-9 | |
Record name | Pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxypyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARBOXYPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Carboxypyrazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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